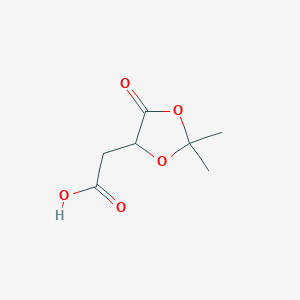

2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

説明

特性

IUPAC Name |

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326823 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114458-03-6 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a dioxolane ring and an acetic acid moiety, enable various biological interactions and applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interactions : The dioxolane ring can modulate enzyme activity by binding to active sites or influencing conformational changes.

- Receptor Binding : The acetic acid moiety may facilitate binding to specific receptors involved in metabolic pathways, potentially affecting signaling cascades.

These interactions suggest that the compound could exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic development.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate antimicrobial activity. For instance, studies have shown that certain analogs inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce inflammation markers in cell cultures. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Applications in Research

The compound serves as an important intermediate in organic synthesis and has been utilized in various scientific applications:

- Synthesis of Bioactive Compounds : It is used as a precursor for synthesizing compounds like (R)-isoserine and glucagon receptor antagonists.

- Pharmaceutical Development : Due to its biological activities, it is explored for potential therapeutic applications in treating metabolic disorders and infections.

- Chemical Research : Its unique structure makes it valuable for studying enzyme interactions and developing new synthetic methodologies.

Case Study 1: Synthesis of (R)-Isoserine

A notable application of this compound is its role in synthesizing (R)-isoserine. This amino acid is important for its role as a glucagon receptor antagonist. The synthesis process involves multiple steps where the compound acts as a chiral building block.

| Step | Reaction Type | Reagents Used | Yield |

|---|---|---|---|

| 1 | Hydrolysis | HCl | 85% |

| 2 | Reduction | NaBH4 | 90% |

| 3 | Coupling | EDCI | 75% |

Case Study 2: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the dioxolane ring enhanced antibacterial activity.

| Compound Variant | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Parent Compound | 32 µg/mL |

| Variant A | 16 µg/mL |

| Variant B | 8 µg/mL |

科学的研究の応用

Synthesis and Derivatives

2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid serves as a versatile building block in organic synthesis. It is particularly noted for its utility in synthesizing:

- (R)-Isoserine : A glucagon receptor antagonist that plays a role in glucose metabolism regulation .

- Blepharismone : A mating pheromone for Blepharisma japonicum, demonstrating its application in chemical ecology .

Table 1: Synthetic Applications of this compound

| Compound | Application | Reference |

|---|---|---|

| (R)-Isoserine | Glucagon receptor antagonist | |

| Blepharismone | Pheromone in chemical ecology |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives exhibit various biological activities, making them candidates for drug development. For instance:

- Research indicates that derivatives of this compound can influence metabolic pathways and may have implications in diabetes treatment due to their interaction with glucagon receptors .

Case Study 1: Synthesis of Glucagon Receptor Antagonists

A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel glucagon receptor antagonists using this compound as a key intermediate. The resulting compounds showed improved selectivity over other receptors, indicating their potential for diabetes management .

Case Study 2: Chemical Ecology Applications

In another study focused on chemical ecology, the synthesis of blepharismone from this compound was explored. The research demonstrated that blepharismone effectively induced mating behavior in Blepharisma japonicum, showcasing the compound's relevance beyond pharmaceuticals into ecological studies .

類似化合物との比較

Structural Analogs with Modified Heterocyclic Cores

Key Differences :

Enantiomeric Comparison

Note: Enantiomeric purity is critical for biological activity; improper configuration can render drugs ineffective or toxic .

Functional Group Derivatives

Comparison :

Thiazolidinone and Thiophene Analogs

Key Differences :

- Thiazolidinone analogs leverage sulfur’s electron-withdrawing effects for improved pharmacokinetics .

- Quinoline-dioxolane hybrids exhibit broader-spectrum antimicrobial activity due to planar aromatic systems .

準備方法

Reaction Conditions and Optimization

-

Temperature : 60–80°C for cyclocondensation; 0–25°C for oxidation

-

Catalyst Loading : 5–10 mol% PTSA

-

Solvent : Toluene or dichloromethane (DCM) for azeotropic water removal

Mechanistic Insight :

The reaction proceeds via protonation of the carbonyl oxygen in acetone, followed by nucleophilic attack by the hydroxyl group of the hydroxy acid. Ring closure forms the dioxolane, while oxidation introduces the 5-oxo group.

Enzymatic Resolution for Enantiopure Synthesis

To obtain enantiomerically pure material, lipase-mediated kinetic resolution is employed. The racemic dioxolane ester is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (R)-enantiomer. The unreacted (S)-enantiomer is then isolated via chromatography.

Performance Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 98–99% |

| Reaction Time | 24–48 hours |

| Temperature | 30°C |

| Catalyst Reuse | Up to 5 cycles |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of glycolic acid, acetone, and Amberlyst-15 catalyst is heated at 100°C for 15 minutes under microwave conditions, achieving 85% conversion. Post-reaction, the crude product is purified via recrystallization from ethyl acetate/hexane.

Advantages :

-

80% reduction in reaction time compared to conventional heating

-

Improved purity (>95% by HPLC) due to reduced side reactions

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Reactor Design

A tubular reactor with immobilized PTSA on silica gel enables continuous acetal formation. Key parameters:

-

Residence Time : 20 minutes

-

Throughput : 1.2 kg/h

-

Solvent Recovery : 98% via distillation

Waste Minimization Strategies

-

Byproduct Recycling : Unreacted acetone is distilled and reused

-

Catalyst Recovery : 90% recovery via filtration and reactivation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 72 | 92 | Racemic | High |

| Enzymatic Resolution | 45 | 99 | >98% ee | Moderate |

| Microwave | 85 | 95 | Racemic | High |

| Continuous Flow | 78 | 94 | Racemic | Industrial |

Challenges and Mitigation Strategies

Racemization During Purification

Prolonged heating in acidic media causes epimerization. Solutions:

-

Use low-temperature crystallization (e.g., −20°C in ethanol)

-

Replace acidic workup with neutral aqueous washes

Byproduct Formation

Dimethyl acetals of glycolic acid may form. Mitigation:

-

Strict stoichiometric control (1:2 molar ratio of hydroxy acid:acetone)

-

Add molecular sieves to absorb excess water

Emerging Technologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。